molecular formula C16H11ClF2N4O B13357358 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13357358
M. Wt: 348.73 g/mol
InChI Key: IYVDTRPIEKKNMP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and difluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It may serve as a probe to investigate enzyme activities or receptor interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals, and its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring. Unlike this compound, fluconazole has a different substitution pattern on the triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring. It has a more complex structure and different pharmacological properties compared to this compound.

    Voriconazole: A triazole derivative used to treat fungal infections. It shares some structural similarities with this compound but has distinct pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClF2N4O

Molecular Weight

348.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-4-2-3-10(17)7-12)16(24)21-11-5-6-13(18)14(19)8-11/h2-8H,1H3,(H,21,24)

InChI Key

IYVDTRPIEKKNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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